Pt-Plant

Description

Significance of Platinum-Group Element Chemistry in Contemporary Bio-Inorganic Research

Platinum group elements (PGEs), including platinum (Pt), palladium (Pd), and rhodium (Rh), are increasingly significant in bio-inorganic research. Their unique chemical properties, particularly their ability to form stable coordination complexes with diverse ligands, make them relevant in various biological and environmental processes solubilityofthings.comsolubilityofthings.com. While some metals like iron, zinc, and copper are essential micronutrients, PGEs are generally not considered essential for plant life rroij.com. However, their growing presence in the environment, largely due to emissions from automotive catalytic converters and applications in medicine, necessitates understanding their interactions with biological systems researchgate.netresearchgate.netpjoes.com. Bioinorganic chemistry provides the framework to study how these metal ions and their complexes interact with biomolecules, influencing biological mechanisms and potentially leading to environmental accumulation rroij.comresearchgate.net.

Emerging Frontiers in Phytometallomics and Plant-Metal Interactions

Phytometallomics, a subdiscipline of metallomics, focuses on the comprehensive study of metal and metalloid species within plants. This field seeks to understand the complex network of metal uptake, transport, storage, detoxification, and their interactions with plant metabolites mdpi.comamazon.co.jp. The increasing environmental burden of PGEs, including platinum, has opened new frontiers in phytometallomics. Research is now focusing on how plants perceive and respond to the presence of non-essential metals like platinum, the mechanisms of their uptake and translocation, and the chemical forms (speciation) they take within plant tissues researchgate.netnih.govrsc.org. Understanding these interactions is crucial for assessing environmental risks and developing plant-based solutions for metal management unesp.brnih.gov.

Conceptual Frameworks for Plant-Mediated Metal Compound Studies and Bio-Inspired Chemistry

The study of plant-mediated metal compound interactions draws upon conceptual frameworks from various disciplines, including coordination chemistry, plant physiology, and environmental science. Plants can influence the chemical speciation and bioavailability of metals in the soil through the release of organic acids and other chelating agents scielo.br. Conversely, the chemical form of the metal significantly impacts its uptake and behavior within the plant tandfonline.com. Bio-inspired chemistry plays a role in understanding how plants utilize endogenous ligands, such as phytochelatins and metallothioneins, to bind and sequester metal ions as a detoxification mechanism nih.govresearchgate.net. These natural processes can inspire the design of new materials or strategies for metal remediation and recovery ukri.org.

Defining the Scope of "Pt-Plant" Research within Advanced Coordination Chemistry and Plant Sciences

"this compound" research, within the context of advanced coordination chemistry and plant sciences, specifically examines the fate and effects of platinum and its coordination compounds in plant systems. This includes:

Uptake Mechanisms: How different platinum species (e.g., ionic forms, nanoparticles, coordination complexes) are absorbed by plant roots and potentially leaves.

Translocation and Distribution: How platinum is transported within the plant and where it accumulates (e.g., roots, stems, leaves) researchgate.netacs.org.

Speciation and Transformation: The chemical forms platinum takes within plant tissues, including complexation with organic ligands rsc.orgtandfonline.comresearchgate.net.

Biochemical Interactions: How platinum compounds interact with plant biomolecules like proteins, enzymes, and cell walls tandfonline.comresearchgate.netmdpi.com.

Physiological Effects: The impact of platinum exposure on plant growth, metabolism, and stress responses nih.govmdpi.com.

Potential Applications: Exploring the use of plants for phytoremediation (removing platinum from contaminated environments) and phytomining (recovering platinum from plant biomass) scielo.brcranfield.ac.ukup.ac.za.

This interdisciplinary field requires advanced analytical techniques, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and speciation analysis, to accurately quantify and identify platinum species in complex plant matrices researchgate.netrsc.orgscielo.brresearchgate.netpsu.edu.

Detailed Research Findings and Data

Research has shown that plants can take up platinum from their environment, with the extent of uptake and translocation varying depending on the plant species, the chemical form of platinum, and environmental conditions researchgate.nettandfonline.comacs.orgresearchgate.net.

| Plant Species | Platinum Form Applied | Primary Accumulation Site | Key Findings | Source |

| Eichhornia crassipes | Various Pt complexes | Roots | Uptake and toxicity depend on the specific Pt complex; Pt(II) generally more toxic than Pt(IV). tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Sinapis alba | Pt-NPs, Pt(NH₃)₄₂ | Roots | Ability to take up Pt-NPs and translocate to aboveground parts; higher accumulation in roots. acs.orgresearchgate.netnih.gov | acs.orgresearchgate.netnih.gov |

| Lepidium sativum | Pt-NPs, Pt(NH₃)₄₂ | Roots | Similar to S. alba, shows uptake and translocation of Pt-NPs. acs.orgresearchgate.netnih.gov | acs.orgresearchgate.netnih.gov |

| Arabidopsis thaliana | Pt(II) | Roots, Translocated to Rosette | Lower concentrations can stimulate growth (hormesis), higher concentrations are phytotoxic. nih.gov | nih.gov |

| Grass species | Pt-containing solutions | Varied (roots, shoots) | Platinum species found in different molecular weight fractions within plant tissues. nih.govrsc.org | nih.govrsc.org |

| Vetiver grass | Pd(II) (relevant PGM) | Roots | Potential for phytoremediation and recovery of palladium. researchgate.netup.ac.za | researchgate.netup.ac.za |

Note: The table above provides a simplified overview. Detailed research findings often include specific concentrations, exposure times, and analysis of various plant parts.

Studies utilizing sequential extraction techniques have provided insights into the chemical associations of platinum within plant tissues. For instance, in Eichhornia crassipes treated with cis-[Pt(NH₃)₂Cl₂], a significant portion of platinum in leaves and floats was found to be insoluble and associated with cellulose (B213188) and lignin, while a smaller percentage was linked to proteins or amino acids tandfonline.com. In roots, more platinum was found in water-soluble low molecular weight fractions tandfonline.com.

Research on platinum nanoparticles (Pt-NPs) has shown that plants like Sinapis alba and Lepidium sativum can take up Pt-NPs, with accumulation primarily in the roots acs.orgnih.gov. The size and concentration of Pt-NPs influence their uptake and translocation acs.org.

Analytical methods are continuously being developed and refined to accurately determine trace levels of platinum and its species in plant matrices. Techniques like ICP-MS, often coupled with separation methods like size-exclusion chromatography, are crucial for speciation studies researchgate.netrsc.orgresearchgate.netpsu.edu.

Structure

3D Structure of Parent

Properties

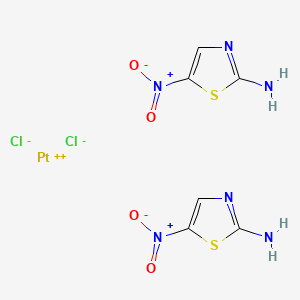

CAS No. |

69433-99-4 |

|---|---|

Molecular Formula |

C6H6Cl2N6O4PtS2 |

Molecular Weight |

556.3 g/mol |

IUPAC Name |

5-nitro-1,3-thiazol-2-amine;platinum(2+);dichloride |

InChI |

InChI=1S/2C3H3N3O2S.2ClH.Pt/c2*4-3-5-1-2(9-3)6(7)8;;;/h2*1H,(H2,4,5);2*1H;/q;;;;+2/p-2 |

InChI Key |

RVVQAQVUXSFQCJ-UHFFFAOYSA-L |

SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-].C1=C(SC(=N1)N)[N+](=O)[O-].[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C1=C(SC(=N1)N)[N+](=O)[O-].C1=C(SC(=N1)N)[N+](=O)[O-].[Cl-].[Cl-].[Pt+2] |

Synonyms |

di-(2-amino-5-nitrothiazole)dichloroplatinum(II) Pt-PLANT |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for Pt Plant and Analogues

Green Synthesis Approaches for Platinum Nanoparticles Utilizing Plant Extracts

Green synthesis has emerged as a promising eco-friendly alternative for producing platinum nanoparticles (PtNPs), leveraging the inherent reducing and stabilizing capabilities of phytochemicals found in plant extracts. mdpi.comnih.gov This method avoids the use of harsh chemicals and energy-intensive procedures associated with conventional synthesis routes. reading.ac.uk

Identification of Plant-Derived Reducing and Capping Agents (e.g., polyphenols, flavonoids)

A diverse array of plant species has been successfully employed for the green synthesis of PtNPs, with their extracts providing the necessary biomolecules for the reduction of platinum ions and the subsequent stabilization of the resulting nanoparticles. nih.gov Key among these phytochemicals are polyphenols and flavonoids, which are abundant in many plants and possess potent antioxidant properties. nih.govnih.gov

These compounds, characterized by their numerous hydroxyl groups, act as effective reducing agents, donating electrons to reduce Pt(IV) ions to their zero-valent state (Pt0). mdpi.comnih.gov For instance, studies have shown that flavonoids and phenolic compounds present in the leaf extract of Maytenus royleanus are responsible for the reduction of Pt(IV) ions. mdpi.com Similarly, the flavonoid content in green tea has been identified as playing a significant role in the bioreduction of platinum ions. nih.gov The process of reduction is often visually indicated by a color change in the reaction mixture, typically from a pale yellow to a brown or black hue.

Beyond their role as reducing agents, these phytochemicals also serve as capping agents, adsorbing to the surface of the newly formed PtNPs. This capping action prevents the nanoparticles from aggregating, thereby ensuring their stability in the colloidal suspension. nih.gov Terpenoids, another class of plant secondary metabolites found in plants like Azadirachta indica, have also been shown to function as both reducing and capping agents in PtNP synthesis. mdpi.com

The table below provides a summary of various plant extracts and the identified phytochemicals responsible for the synthesis of platinum nanoparticles.

| Plant Species | Plant Part Used | Key Phytochemicals Involved | Reference |

| Quercus sp. | Bark | Polyphenols, Flavonoids | nih.gov |

| Maytenus royleanus | Leaf | Flavonoids, Phenolic Compounds | mdpi.com |

| Camellia sinensis (Green Tea) | Leaf | Flavonoids, Polyphenols | mdpi.comnih.gov |

| Azadirachta indica | Leaf | Terpenoids | mdpi.com |

| Terminalia chebula | Fruit | Polyphenols | nih.gov |

| Ocimum sanctum (Tulsi) | Leaf | Polyphenols | nih.gov |

Influence of Reaction Parameters on "Pt-Plant" Nanostructure Formation

The physical and chemical characteristics of green-synthesized PtNPs, including their size, shape, and stability, are significantly influenced by various reaction parameters. Careful control of these parameters is crucial for tailoring the properties of the nanoparticles for specific applications.

pH: The pH of the reaction medium plays a critical role in the synthesis process. Studies have shown that adjusting the pH can affect the size and morphology of the PtNPs. For example, an increase in pH has been reported to lead to a decrease in the average particle size of PtNPs. researchgate.net The pH can also influence the availability and reducing potential of the phytochemicals in the plant extract.

Temperature: Reaction temperature is another key factor that can modulate the rate of nanoparticle formation and their final characteristics. Higher temperatures generally lead to a faster reduction of platinum ions and can influence the crystallinity and size of the PtNPs. google.com For instance, synthesis of PtNPs using Ocimum sanctum leaf extract was achieved at 100 °C, with the high temperature favoring a rapid synthesis process. nih.gov Conversely, some syntheses can be performed at room temperature, offering a more energy-efficient approach. google.com

Extract Concentration: The concentration of the plant extract is directly related to the amount of reducing and capping agents available in the reaction mixture. An increase in the extract concentration can enhance the rate of nanoparticle synthesis and influence their morphology. mdpi.com The optimal ratio of the platinum precursor to the plant extract needs to be determined for each specific plant system to achieve the desired nanoparticle characteristics.

The following table summarizes the effect of different reaction parameters on the synthesis of platinum nanoparticles using various plant extracts.

| Plant Extract | Parameter Varied | Observed Effect | Reference |

| Cacumen platycladi | Temperature | Increased temperature led to a higher conversion rate and smaller particle size. | researchgate.net |

| Generic Plant Extracts | pH | Increasing pH generally decreases the average particle size. | researchgate.net |

| Anacardium occidentale | pH | Absorbance increased with decreasing pH, indicating an effect on nanoparticle formation. | mdpi.com |

| Prunus x yedoensis | Gum Extract Concentration | Optimized at 7% and 8% for efficient synthesis. | mdpi.com |

Mechanistic Insights into Bioreduction of Platinum Precursors by Phytochemicals

The precise mechanism of the bioreduction of platinum precursors by plant extracts is complex and not yet fully elucidated, though a general bottom-up mechanism has been proposed. google.com This process is believed to occur in several stages:

Reduction of Platinum Ions: The primary step involves the reduction of platinum ions (e.g., Pt(IV) in H₂PtCl₆) to zero-valent platinum atoms (Pt⁰). This is facilitated by the electron-donating capabilities of phytochemicals such as polyphenols and flavonoids. nih.gov The hydroxyl groups on these molecules are oxidized, releasing electrons that are accepted by the platinum ions.

Nucleation: The newly formed platinum atoms then begin to aggregate, forming small clusters or nuclei. This nucleation phase is a critical step that dictates the initial size and number of nanoparticles that will be formed.

Growth and Agglomeration: The small nuclei subsequently grow by incorporating more platinum atoms from the solution or by coalescing with other nuclei. The phytochemicals present in the extract play a crucial role during this stage by capping the growing nanoparticles, which controls their size and prevents uncontrolled aggregation. google.com

Stabilization: The final stage involves the stabilization of the nanoparticles by the capping agents. The phytochemicals form a protective layer around the PtNPs, preventing them from clumping together and ensuring their long-term stability in the colloidal solution. nih.gov

While this general mechanism provides a framework for understanding the green synthesis process, the specific biomolecules involved and their precise roles can vary depending on the plant extract used.

Chemo-Synthetic Approaches to "this compound" Analogues with Plant-Derived Ligands or Bio-Inspired Structures

The chemo-synthetic approach to creating platinum complexes involves the deliberate design and synthesis of molecules that incorporate ligands derived from or inspired by natural products found in plants. This strategy allows for a high degree of control over the final structure and properties of the platinum complex.

Ligand Design and Rational Synthesis Strategies for Novel Platinum Complexes

The rational design of platinum complexes with plant-derived ligands is a key strategy for developing novel compounds. This approach often involves the use of flavonoids and other polyphenolic compounds as ligands, which can chelate to the platinum center through their hydroxyl and keto groups. researchgate.net

For example, quercetin (B1663063), a common flavonoid, can react with platinum salts under specific pH and temperature conditions to form a stable quercetin-platinum complex. google.com The synthesis typically involves dissolving both the flavonoid and the platinum salt in a suitable solvent, followed by mixing and heating to facilitate the coordination reaction. google.com Similarly, a trans-platinum(II) complex with 3-aminoflavone has been synthesized and characterized, demonstrating the feasibility of incorporating flavonoid structures into platinum coordination spheres. nih.gov

The design of these complexes can be guided by the desire to combine the properties of the platinum metal center with the biological activities of the plant-derived ligand. researchgate.net The synthesis strategies often rely on well-established principles of coordination chemistry, such as ligand substitution reactions. nih.gov For instance, starting from a precursor like K₂PtCl₄, ligands derived from plant-based molecules can be introduced to replace the chloride ions and form the desired complex. nih.gov

The table below presents examples of chemo-synthesized platinum complexes with plant-derived or bio-inspired ligands.

| Ligand Type | Example Ligand | Resulting Platinum Complex | Synthetic Strategy | Reference |

| Flavonoid | 3-Aminoflavone | trans-Pt(3-af)₂Cl₂ | Coordination of 3-aminoflavone to a platinum(II) center. | nih.gov |

| Flavonoid | Quercetin | Quercetin Platinum Complex | Reaction of quercetin with a platinum salt under basic conditions. | google.com |

| Natural Arylolefin | Eugenol Derivative | [PtCl(Eug)(OQCHO)] | Reaction of K[PtCl₃(Eug)] with an amine ligand. | |

| Chiral Diamine | trans-bicyclo[2.2.2]octane-7,8-diamine | trans-bicyclo[2.2.2]octane-7R,8R-diamineplatinum(II) | Synthesis of a chiral diamine ligand followed by coordination to platinum(II). | nih.gov |

Stereoselective Synthesis and Enantiomeric Resolution in Platinum Coordination Chemistry

Chirality plays a crucial role in the biological activity of many molecules, and this is also true for platinum complexes. The synthesis of stereochemically pure platinum complexes is therefore an important area of research. Stereoselectivity can be introduced into a platinum complex by using chiral ligands, which can be derived from natural products. researchgate.net

The use of chiral diamines, for instance, has been explored in the synthesis of platinum(II) complexes. researchgate.net The stereochemistry of the resulting complex is dictated by the chirality of the ligand. In some cases, the biological activity of different stereoisomers of a platinum complex can vary significantly. researchgate.net

For example, a series of dinuclear platinum(II) complexes have been prepared using a new chiral ligand, 2-(((1R,2R)-2-aminocyclohexyl)amino)acetic acid. nih.gov The synthesis of such chiral ligands often involves multiple steps and requires careful control of the reaction conditions to ensure the desired stereochemistry. Once the chiral ligand is obtained, it can be reacted with a platinum precursor to form the final chiral complex. nih.gov

The synthesis of individual stereoisomers can be challenging, and in some cases, a mixture of isomers is obtained. In such situations, enantiomeric resolution techniques may be required to separate the different stereoisomers. While specific examples of enantiomeric resolution for platinum complexes with plant-derived ligands are not extensively detailed in the provided context, the principles of chiral chromatography and other resolution methods would be applicable.

Post-Synthetic Modification and Functionalization Strategies for "this compound" Materials

Post-synthetic modification (PSM) is a powerful approach for tailoring the properties of pre-formed materials to enhance their functionality for specific applications. nih.govnih.gov For platinum-based materials, PSM is crucial for improving stability, biocompatibility, catalytic activity, and selectivity. mdpi.comacs.org These strategies involve the chemical alteration of the material's surface after its initial synthesis.

The functionalization of platinum nanoparticles, for instance, is necessary to prevent agglomeration and to attach specific organic groups to the metal surface. mdpi.com This can be achieved by conjugating a wide array of molecules, including low-molecular-weight ligands, peptides, proteins, DNA, antibodies, and polymers. mdpi.com Such modifications can increase the material's specificity and efficacy, for example, in biomedical applications where targeted delivery is essential. mdpi.com

One common PSM strategy involves the use of capping agents, which bind to the nanoparticle surface. Thiol-containing molecules are frequently used for this purpose. For example, 2-diethylaminoethanethiol hydrochloride (DEA) has been used as a capping agent for platinum nanoparticles. This functionalization allows the nanoparticles' surface charge to be controlled by the pH of the surrounding solution, making them responsive to their environment. nih.gov

Another significant area of PSM is in the context of Metal-Organic Frameworks (MOFs) that incorporate platinum. MOFs can be used as templates or supports for platinum nanoparticles. acs.org A novel PSM strategy involves growing a polymer, such as polydopamine (PDA), inside the pores of a MOF. Subsequently, metal-chelating molecules like 2,3-dimercapto-1-propanol (DIP) can be grafted onto the polymer backbone. rsc.org This technique dramatically enhances the material's ability to selectively adsorb platinum ions from complex liquid mixtures, a critical process in precious metal recovery. rsc.org The redox-active polymer within the MOF pores facilitates the reduction of Pt(IV) ions. rsc.org

The choice of functionalization strategy directly impacts the material's performance. Functionalizing platinum nanoparticles with the amino acid L-proline, for example, has been shown to enhance both the catalytic activity and chemoselectivity in the hydrogenation of acetophenone (B1666503). acs.org Compared to unmodified platinum nanoparticles which produce significant side products, the L-proline-functionalized catalysts are highly selective. acs.org

The following tables summarize key research findings on the post-synthetic modification of platinum-based materials.

| Functionalizing Agent | PtNP Synthesis Method | Key Research Finding | Reference |

|---|---|---|---|

| l-proline (PRO) | Colloidal approach | Simultaneously enhanced catalytic activity and chemoselectivity for acetophenone hydrogenation. | acs.org |

| 2-diethylaminoethanethiol hydrochloride (DEA) | Wet redox procedure | Created pH-responsive nanoparticles with a surface charge dependent on the solution's pH. | nih.gov |

| Peptides (e.g., H-Lys-Pro-Pro-Pro-Gly-Pro-Tyr-OH) | Not specified | Enables tailoring of properties for biological applications like drug delivery and imaging. | chemrxiv.org |

| Antibodies, polymers, biomolecules | General (Physical, chemical, biological methods) | Increases biocompatibility, specific targeting, and reduces side effects of conventional drugs. | mdpi.com |

| Composite Material | PSM Strategy | Key Research Finding | Reference |

|---|---|---|---|

| Pt/UiO-67 (MOF) | Solution impregnation with [Pt(Ph)2(Et2S)]2 followed by chemical reduction. | Incorporation of Pt nanoparticles into a pre-synthesized MOF for catalysis. | acs.org |

| Fe-BTC (MOF)/Polydopamine (PDA) | Grafting of 2,3-dimercapto-1-propanol (DIP) onto the PDA backbone within the MOF pores. | Greatly enhanced the adsorption capacity and selectivity for Pt(IV) ions from solution. | rsc.org |

Advanced Characterization Techniques for Pt Plant Structure and Composition

Spectroscopic Methods for "Pt-Plant" Structural Elucidation

Spectroscopic techniques are indispensable for probing the electronic structure, molecular vibrations, and local atomic environment of this compound nanoparticles.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound nanoparticles, distinguishing between the platinum core and the organic capping agents derived from the plant extract. While ¹H and ¹³C NMR are used to identify the organic phytochemicals, ¹⁹⁵Pt NMR is uniquely powerful for directly probing the platinum atoms.

The ¹⁹⁵Pt isotope is the only naturally occurring platinum isotope with a non-zero nuclear spin (I=1/2) and has a high natural abundance of 33.8%. wikipedia.orgmdpi.comresearchgate.net This makes ¹⁹⁵Pt NMR a highly effective tool. Its signals are sharp and span a vast chemical shift range of over 13,000 ppm, making them exceptionally sensitive to the platinum's oxidation state (Pt(0), Pt(II), Pt(IV)), coordination number, and the nature of the surrounding ligands. wikipedia.orgmdpi.comresearchgate.net Consequently, even subtle changes in the coordination environment lead to significant, easily detectable shifts in the spectrum. wikipedia.orghuji.ac.il

In the context of this compound, ¹⁹⁵Pt NMR can confirm the reduction of the platinum precursor to its zero-valent state (Pt(0)), which constitutes the core of the nanoparticle. It can also identify any residual oxidized platinum species on the surface or in the solution. The standard reference compound for ¹⁹⁵Pt NMR is typically sodium hexachloroplatinate (Na₂PtCl₆) in D₂O. wikipedia.orghuji.ac.il

Table 1: Properties and Typical Chemical Shift Ranges for ¹⁹⁵Pt NMR This table summarizes key characteristics of the ¹⁹⁵Pt nucleus and the general chemical shift (δ) regions for different platinum oxidation states.

| Property | Value |

|---|---|

| Natural Abundance | 33.8% wikipedia.orgmdpi.com |

| Spin (I) | 1/2 wikipedia.orgmdpi.com |

| Resonance Frequency (relative to 100 MHz ¹H) | ~21.4 MHz wikipedia.org |

| Typical Chemical Shift Range | >13,000 ppm wikipedia.org |

| Oxidation State | Typical δ (ppm) Range |

| Pt(0) | 0 to -7000 mdpi.comresearchgate.net |

| Pt(II) | +1000 to -6000 researchgate.net |

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are critical for identifying the functional groups of the biomolecules from the plant extract that are responsible for the reduction of platinum ions and the subsequent stabilization of the nanoparticles. nih.govnih.govmdpi.com

FTIR analysis reveals the molecular vibrations of the organic capping layer on the nanoparticle surface. mdpi.com By comparing the spectra of the raw plant extract with that of the purified this compound nanoparticles, researchers can identify which functional groups are involved in the synthesis and capping process. Shifts in the position and changes in the intensity of absorption bands indicate the participation of specific groups in binding to the platinum surface. nih.gov Common observations include the involvement of phenolic O-H groups, carbonyl (C=O) groups from flavonoids and terpenoids, and amine (N-H) groups from proteins. nih.govresearchgate.net These biomolecules act as both reducing and capping agents, preventing the nanoparticles from aggregating. nih.govmdpi.com

Raman spectroscopy is a complementary technique that provides information on molecular vibrations. mdpi.com It is particularly sensitive to non-polar bonds and can be used to further characterize the organic shell surrounding the platinum core.

Table 2: Common FTIR Bands for Phytochemicals Capping this compound Nanoparticles This table lists typical absorption frequencies observed in FTIR spectra of green-synthesized nanoparticles, indicating the plant-derived functional groups involved in stabilization.

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Implication |

|---|---|---|---|

| ~3400 | O-H (phenols, alcohols), N-H (amines) | Stretching | Involvement of polyphenols and proteins in capping. nih.govresearchgate.net |

| ~2920 | C-H (alkanes) | Stretching | Presence of aliphatic chains from various biomolecules. researchgate.net |

| ~1640 | C=O (amides, ketones), C=C (alkenes) | Stretching | Role of proteins and flavonoids/terpenoids in reduction and stabilization. nih.govresearchgate.net |

| ~1380 | C-O (phenols), C-N (amines) | Stretching | Confirms binding of polyphenols and proteins to the Pt surface. |

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for confirming the formation and monitoring the stability of this compound nanoparticles. nih.govsciencepublishinggroup.com The synthesis of platinum nanoparticles is marked by a distinct color change in the reaction solution, which corresponds to the appearance of a characteristic absorption band in the UV-Vis spectrum. nih.gov This band arises from the collective oscillation of free electrons on the nanoparticle surface when excited by light, a phenomenon known as Localized Surface Plasmon Resonance (LSPR). nih.govresearchgate.net

For platinum nanoparticles, the LSPR peak typically appears in the ultraviolet region of the spectrum, generally between 200 and 300 nm. nih.govresearchgate.netnih.gov The successful reduction of the platinum salt precursor (e.g., H₂PtCl₆, which has an absorption peak around 259 nm) to Pt(0) is confirmed by the disappearance of the precursor peak and the emergence of the new LSPR band. sciencepublishinggroup.com The position and shape of the LSPR peak are sensitive to the size, shape, and aggregation state of the nanoparticles. The stability of the colloidal this compound solution can be assessed by periodically recording the UV-Vis spectrum; a stable peak indicates that the nanoparticles are well-dispersed and not aggregating over time. researchgate.netsciencepublishinggroup.com

Fluorescence spectroscopy is less commonly employed for the routine characterization of this compound nanoparticles compared to UV-Vis absorption spectroscopy.

Table 3: Reported UV-Vis LSPR Peaks for Green-Synthesized Platinum Nanoparticles This table provides examples of the maximum absorbance wavelengths (λₘₐₓ) reported for PtNPs synthesized using various plant extracts.

| Plant Source | LSPR Peak (λₘₐₓ) |

|---|---|

| Nigella sativa | 263 nm nih.gov |

| Mentha piperita | 272 nm nih.gov |

| Maytenus royleanus | 282 nm nih.gov |

| Atriplex halimus | 295 nm researchgate.net |

X-ray based spectroscopic techniques provide direct information on the elemental composition, oxidation state, and local atomic coordination of this compound nanoparticles.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical oxidation states of the platinum atoms. sciencepublishinggroup.comaip.org The analysis focuses on the Pt 4f core level, which splits into two peaks: Pt 4f₇/₂ and Pt 4f₅/₂. The binding energy of these peaks is a direct indicator of the oxidation state. For metallic, zero-valent platinum (Pt⁰), the Pt 4f₇/₂ peak is typically found at a binding energy of approximately 71.0 eV. researchgate.net If oxidized species such as platinum(II) oxide (PtO) or platinum(IV) oxide (PtO₂) are present on the nanoparticle surface, additional peaks will appear at higher binding energies. researchgate.netcore.ac.ukresearchgate.net This allows for the quantification of the metallic Pt⁰ core relative to any surface oxides.

Table 4: Typical XPS Binding Energies for Platinum Species in the Pt 4f Region This table shows representative binding energies for the Pt 4f₇/₂ peak, which are used to identify the oxidation state of platinum.

| Platinum Species | Oxidation State | Pt 4f₇/₂ Binding Energy (eV) |

|---|---|---|

| Pt metal | Pt(0) | ~71.0 - 71.2 aip.orgresearchgate.net |

| PtO / Pt(OH)₂ | Pt(II) | ~72.1 - 72.3 researchgate.netcore.ac.uk |

X-ray Absorption Spectroscopy (XAS) provides bulk information about the average oxidation state and the local geometric structure around the platinum atoms. mdpi.com The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides details on the coordination number, identity of neighboring atoms, and interatomic distances. mdpi.com XAS is particularly powerful for in situ studies, allowing researchers to follow the reduction of the Pt(IV) precursor and the formation of Pt-Pt bonds as the nanoparticles nucleate and grow in real-time. acs.orgwhiterose.ac.uk

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction methods are essential for determining the atomic arrangement and crystalline properties of the synthesized nanoparticles.

X-ray Diffraction (XRD) is the primary technique used to confirm the crystalline nature of this compound nanoparticles and to identify their crystal structure. nih.govsciencepublishinggroup.com The diffraction pattern obtained from XRD analysis consists of a series of peaks (reflections) at specific angles (2θ). The positions and intensities of these peaks are unique to a material's crystal structure. For platinum nanoparticles, the XRD pattern consistently shows reflections that correspond to the face-centered cubic (fcc) crystal structure of metallic platinum. rsc.orgmdpi.comresearchgate.netresearchgate.net

The most prominent peaks are indexed to the (111), (200), (220), and (311) crystallographic planes. rsc.orgresearchgate.net The observation of broad diffraction peaks, rather than sharp ones, is a characteristic feature of nanomaterials and indicates the formation of very small crystallites. researchgate.net The average crystallite size (D) can be estimated from the broadening of the most intense diffraction peak (typically the (111) plane) using the Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle. vicas.org

Table 5: Characteristic XRD Peaks for Face-Centered Cubic (fcc) Platinum This table presents the typical 2θ positions for the main diffraction planes of crystalline platinum nanoparticles using Cu Kα radiation (λ = 1.54 Å).

| Miller Indices (hkl) | Approximate 2θ Angle (°) |

|---|---|

| (111) | 40.0 rsc.orgresearchgate.net |

| (200) | 46.4 rsc.orgresearchgate.net |

| (220) | 67.6 rsc.orgresearchgate.net |

| (311) | 81.4 rsc.orgresearchgate.net |

Microscopic and Imaging Techniques for Morphology and Distribution

Advanced microscopic and imaging techniques are indispensable for elucidating the physical characteristics and spatial localization of platinum-based compounds within plant systems. These methods provide critical insights into the morphology, size, surface features, and distribution of "this compound" complexes at the tissue, cellular, and subcellular levels.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Size

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and determining the size of platinum nanoparticles (PtNPs) and their aggregates in plant tissues. researchgate.net SEM provides detailed images of surface structures, while TEM allows for the study of internal structures and the formation of nanoparticles within cells. tandfonline.comnih.gov

In studies involving the green synthesis of PtNPs using plant extracts, TEM and SEM analyses have consistently revealed the formation of nanoparticles with distinct shapes and sizes. nih.gov The morphology of these phytosynthesized PtNPs is often spherical, but other shapes such as cubical and truncated octahedral have also been observed. nih.govmdpi.com TEM investigations have shown that the size of these nanoparticles can range from approximately 1 to 50 nanometers. nih.gov For instance, PtNPs generated using Nigella sativa seed extract were found to be spherical with an average size of 3.47 nm, while those synthesized with Azadirachta indica produced spherical nanoparticles in a broader size range of 5–50 nm. nih.gov

SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, confirms the elemental composition of the observed nanoparticles and provides information on their distribution on the surface of or within plant tissues. researchgate.net For example, EDX has been used to confirm the presence of elemental platinum, indicating the successful bioreduction of platinum ions by plant-derived compounds. TEM has also been instrumental in visualizing the accumulation of metal nanoparticles within different cellular compartments, such as near the cell wall, in vacuoles, and in multivesicular bodies in root cells. tandfonline.com

The data below summarizes findings from various studies on the characterization of plant-mediated synthesized platinum nanoparticles using electron microscopy.

| Plant Source | Microscopy Technique | Observed Morphology | Average Size / Size Range (nm) |

|---|---|---|---|

| Atriplex halimus | HRTEM | Spherical | 1–3 |

| Azadirachta indica | TEM | Spherical | 5–50 |

| Nigella sativa | TEM | Spherical | 3.47 |

| Peganum harmala | TEM | Spherical | 20.3 ± 1.9 |

| Punica granatum | SEM, TEM | Spherical and Cubical | ~20 |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to reconstruct the topography of materials at the nanoscale. springernature.com In the context of plant sciences, AFM is applied to image the structural details of cell walls and measure their mechanical properties. springernature.comnih.gov While direct AFM imaging of platinum compounds within intact plant tissue is challenging due to the inherent roughness of the material, the technique is valuable for examining the surface topography of plant cells and tissues where platinum compounds may be adsorbed or integrated. nih.govresearchgate.net

AFM can provide detailed, three-dimensional images of the plant cell wall's architecture, revealing the arrangement of individual cellulose (B213188) fibrils. researchgate.net This capability is crucial for understanding how platinum nanoparticles or complexes might interact with the plant's primary physical barrier. By analyzing changes in surface roughness and topography before and after platinum exposure, researchers can infer mechanisms of uptake and binding. Furthermore, AFM has been used to characterize platinum nanoparticles synthesized via green methods, confirming their size distribution and morphology, which complements data obtained from electron microscopy. researchgate.net The technique allows for the visualization of individual polymer chains and the study of heterogeneity within a sample with minimal preparation. researchgate.net

Mass Spectrometry (MS) for Compositional Analysis and Ligand Identification

Mass Spectrometry (MS) is a vital analytical technique for the compositional analysis of "this compound" compounds, enabling the identification of platinum species and the elucidation of their coordination with endogenous plant ligands. nih.gov Techniques coupling chromatography with MS, such as size-exclusion chromatography-inductively coupled plasma-mass spectrometry (SEC-ICP-MS), are particularly powerful for separating and identifying different platinum-containing molecules from complex plant extracts. rsc.org

Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC) or used as a standalone nano-ESI-MS method, is highly effective for characterizing metal-ligand complexes. chempap.orgfrontiersin.org This technique can determine the stoichiometry of platinum complexes with biomolecules like phytochelatins, which are known to bind heavy metals. frontiersin.org For example, analysis of lead-phytochelatin complexes by nano-ESI-MS identified various stoichiometries, providing a model for how platinum-phytochelatin complexes could be characterized. frontiersin.org Mass spectrometry imaging (MSI) further allows for the visualization of the spatial distribution of these different molecular species directly within plant tissues, linking chemical identity with precise location. nih.govmdpi.com

The table below presents examples of platinum species and complexes identified in biological or plant-related systems using mass spectrometry techniques.

| Technique | Sample Type | Identified Platinum Species / Complexes | Key Findings |

|---|---|---|---|

| SEC-ICP-MS | Grass extract | Five distinct Pt-containing fractions | Platinum was found to be co-eluted with carbon and sulfur, suggesting binding to organic ligands. rsc.org |

| Adsorptive Voltammetry after Chromatography | Platinum-treated grass extracts | Pt species with molecular mass from 1 to >1000 kDa | Demonstrated a wide range of Pt complexes formed within the plant. nih.gov |

| HPLC-ESI-MS | Pt(IV) complex solution | [Pt(IV)(C10H17N)(NH3)(CH3COO)Cl3]0 | Enabled characterization of a principal impurity in a synthetic Pt agent, showing the power of MS for structural elucidation. chempap.org |

| IP-MS/MS | Plant tissues | In vivo protein complexes | While not specific to platinum, this method can identify proteins that may interact with and bind platinum in vivo. nih.gov |

Mechanistic Investigations of Pt Plant Interactions with Biological Systems Non Clinical Focus

Uptake, Translocation, and Accumulation of "Pt-Plant" in Plant Systems

The presence of platinum group elements (PGEs), including platinum, in the environment is increasing, partly due to emissions from sources like automotive catalysts and various industrial and medical applications of platinum nanoparticles (PtNPs). This has led to investigations into how plants interact with these substances, including their uptake, translocation, and accumulation within plant tissues.

Studies have shown that plants can take up platinum from their growth medium, whether it is in the form of soluble salts or nanoparticles. The efficiency and extent of this uptake and subsequent movement within the plant are influenced by several factors.

Pathways for Root and Foliar Uptake of Platinum Compounds/Nanoparticles

Plants can absorb platinum compounds and nanoparticles through their roots when present in soil or hydroponic solutions. Research indicates that root uptake is a primary pathway for platinum entry into plants. For instance, studies on Indian mustard (Sinapis alba) and Anawa maize (Zea mays) have demonstrated the uptake of platinum supplied as a soluble salt, Pt(NH₃)₄₂, from a nutrient solution fishersci.fibioregistry.io. Similarly, PtNPs have been shown to be taken up by the roots of various plant species, including rice seedlings (Oryza sativa L.), Sinapis alba, and Lepidium sativum fishersci.finih.govnih.govscitoys.com.

Foliar uptake is another potential pathway, although studies suggest it may be less efficient for translocation to other plant parts compared to root uptake. Platinum nanoparticles can adhere to leaf surfaces, and their uptake can be influenced by foliar surface characteristics, such as surface free energy nih.govfishersci.ie. Nanoparticles may enter leaves through stomata, trichomes, hydathodes, or even potentially through the cuticle fishersci.ieeasychem.org.

Factors Affecting Plant Uptake (e.g., particle size, surface charge, plant species)

Several factors influence the uptake of "this compound" by vegetation:

Particle Size: For platinum nanoparticles, size plays a significant role in uptake efficiency and translocation. Studies on rice seedlings exposed to PtNPs of different sizes (25, 50, and 70 nm) showed that 70 nm-sized PtNPs were more efficiently transferred into rice roots nih.govnih.gov. However, some research suggests that smaller nanoparticles may exhibit higher chemical activity and undergo more morphological changes within the plant nih.gov. Generally, the uptake of metal-based nanoparticles through roots can be difficult if the particle size exceeds 100 nm molview.org.

Surface Charge: The surface charge of nanoparticles can affect their interaction with the negatively charged plant cell walls, influencing root uptake easychem.orgmolview.org. Positively charged nanoparticles may be more readily adsorbed onto the root surface due to electrostatic attraction molview.org.

Plant Species: Plant species exhibit varying abilities to take up and translocate platinum compounds and nanoparticles. For example, hydroponically grown cucumber plants (Cucumis sativus), a dicotyledon, showed significantly higher accumulation factors for platinum supplied as Pt(NH₃)₄₂ compared to rye grass (Lolium perenne), a monocotyledon. Sinapis alba and Lepidium sativum have demonstrated tolerance to PtNPs and the ability to take up and translocate platinum fishersci.fiscitoys.com. Some plant species are known as hyperaccumulators for certain metals, although specific hyperaccumulators for PGEs are not well-defined bioregistry.io.

Concentration: The concentration of platinum compounds or nanoparticles in the growth medium can also affect uptake. In rice seedlings, an increase in PtNP concentration was observed to restrict particle uptake percentage nih.govnih.gov.

Bioavailability: The bioavailability of platinum in the soil-plant system is a primary determinant of its uptake by plants. Factors such as substrate composition, pH, organic matter content, cation exchange capacity, and competing ions can influence the bioavailability of PGEs.

Subcellular Localization and Distribution within Plant Tissues and Cells

Once taken up, platinum compounds and nanoparticles can be distributed within different plant tissues and cells. Studies using techniques like micro-XRF have allowed visualization of platinum distribution within single algal cells, showing accumulation within the cells.

Research on the distribution of platinum in plants exposed to different forms indicates that platinum often accumulates predominantly in the roots fishersci.fibioregistry.ionih.gov. For instance, in Sinapis alba and Lepidium sativum exposed to PtNPs, approximately 90% of the platinum remained associated with the roots fishersci.finih.govscitoys.com. However, translocation to aboveground organs (stems and leaves) does occur, although the efficiency of translocation can vary depending on the form of platinum and the plant species fishersci.fibioregistry.io. For example, Sinapis alba cultivated on a medium with a platinum salt (Pt(NH₃)₄₂) translocated a higher percentage of platinum to shoots compared to plants grown with PtNPs fishersci.fi.

Within plant tissues, platinum can be localized in different cellular compartments. Studies on white mustard (Sinapis alba) exposed to platinum compounds have indicated that platinum species can be found in water-soluble fractions, as well as bound to hydrophobic proteins and polysaccharides in cell walls bioregistry.io. Sequential extractions of tissue from plants treated with cisplatin (B142131) showed that a significant portion of platinum in leaves and roots was insoluble and associated with α-cellulose and lignin, while a smaller percentage was associated with proteins or amino acids.

Data on Platinum Accumulation and Translocation:

| Plant Species | Platinum Form | Exposure Medium | Primary Accumulation Site | Translocation to Shoots | Reference |

| Rice (Oryza sativa) | PtNPs (25, 50, 70 nm) | Hydroponic | Roots | Limited | nih.govnih.gov |

| Sinapis alba | PtNPs (70 nm) | Hydroponic | Roots (~90%) | Yes | fishersci.fiscitoys.com |

| Lepidium sativum | PtNPs (70 nm) | Hydroponic | Roots (~90%) | Yes | fishersci.fiscitoys.com |

| Sinapis alba | Pt(NH₃)₄₂ salt | Hydroponic | Roots | More effective than PtNPs | fishersci.fibioregistry.io |

| Cucumber (Cucumis sativus) | Pt(NH₃)₄₂ salt | Hydroponic | Roots (higher accumulation) | Yes (lower accumulation) | |

| Rye grass (Lolium perenne) | Pt(NH₃)₄₂ salt | Soil | Roots (lower accumulation) | Limited | |

| Poplar (Populus maximowiczii) | Platinum compounds | Hydroponic | Roots (predominant) | Very limited | |

| Eichhornia crassipes | Pt(II) and Pt(IV) complexes | Hydroponic | Roots (in most cases) | Associated with toxicity |

Molecular and Cellular Mechanisms of "this compound" Action in Plant Physiology

The presence of "this compound" within plant tissues can lead to interactions at the molecular and cellular levels, potentially affecting various physiological processes. While research on the specific mechanisms of platinum compounds and nanoparticles in plants is ongoing, some insights can be drawn from studies on their interactions with biomolecules and their impact on cellular functions.

Interaction with Plant Biomolecules (e.g., DNA, proteins, enzymes) – In Vitro Studies

Platinum compounds, particularly those used in chemotherapy like cisplatin, are known to exert their effects primarily by interacting with DNA, forming adducts that interfere with replication and transcription. While much of this research is in the context of animal or human cells, the fundamental chemical reactivity of platinum with DNA bases, particularly guanine, is relevant. Studies have shown that platinum nanoparticles can also interact with DNA, potentially causing strand breaks and inhibiting DNA replication in vitro. The extent of DNA damage induced by PtNPs can be dependent on particle size.

Interactions with proteins and enzymes are also possible. Platinum compounds can bind to proteins, potentially altering their structure and function. Studies on platinum distribution in plant tissues have indicated that a fraction of accumulated platinum can be associated with proteins bioregistry.io. In vitro studies with specific enzymes could reveal inhibition or modulation of enzymatic activity by platinum species.

Impact on Plant Cellular Pathways and Signaling Networks

The presence of "this compound" can trigger various responses in plants, indicating an impact on cellular pathways and signaling networks. Exposure to platinum nanoparticles has been shown to induce changes in the plant ionome, affecting the homeostasis of essential elements like iron (Fe) and boron (B) in rice shoots nih.govnih.gov. This suggests that platinum can interfere with nutrient uptake and transport pathways.

While detailed mechanisms are still being elucidated, the plant's response to platinum exposure may involve stress-related pathways. Changes in morphological parameters and the activation of mechanisms protecting the plant from stress have been observed in wheat seedlings exposed to platinum nanoparticles. Studies with platinum-based anticancer drugs like cisplatin and oxaliplatin (B1677828) in a plant model (Arabidopsis thaliana) have shown effects on the plant cell cytoskeleton, specifically perturbing microtubule distribution, and potentially affecting vacuolar and Golgi-mediated transport. These observations suggest that platinum compounds can interfere with fundamental cellular processes related to cell structure and transport.

Further research is needed to fully understand the complex molecular and cellular mechanisms by which "this compound" interacts with biological systems in plants, including the specific pathways and signaling networks affected, the formation of platinum-biomolecule complexes, and the downstream physiological consequences.

Modulation of Plant Metabolic Processes (e.g., primary and secondary metabolism)

Interactions between platinum compounds and plants can lead to modulations in plant metabolic processes, affecting both primary and secondary metabolism. While the specific effects can depend on the form of the platinum compound (e.g., nanoparticles vs. ionic forms), concentration, plant species, and environmental conditions, studies have indicated potential impacts.

Nanoparticles, including those containing platinum, have been reported to influence plant physiological processes, such as growth, photosynthesis, and primary and secondary metabolism mdpi.commdpi.com. The response of these processes to nanoparticles can be either positive or negative, varying with the type of nanoparticle, its concentration within the tissue, the plant species, and its growth stage mdpi.com.

Primary metabolites, such as carbohydrates, lipids, proteins, and nucleic acids, are fundamental for plant growth and development ebsco.comnih.gov. Secondary metabolites, including alkaloids, terpenoids, and phenolics, are not directly involved in primary growth but play crucial roles in plant defense, stress responses, and interactions with the environment mdpi.comebsco.comnih.govwikipedia.orgenzazaden.com. These compounds can be produced or increased in concentration in response to abiotic stresses, including exposure to certain substances mdpi.com.

Some research suggests that exposure to heavy metals, which can include platinum group elements, can induce changes in plant physiology and phenotype, potentially impacting processes like water uptake and causing alterations in chloroplast metabolism dergipark.org.tr. While the search results did not provide extensive specific data tables detailing the modulation of individual metabolic pathways by platinum compounds, they highlight that nanoparticles, as a class including platinum, can influence both primary and secondary metabolism mdpi.commdpi.com. Elicitation processes, which can be triggered by external factors, can influence enzymes involved in metabolic pathways related to secondary metabolite production mdpi.com.

Biotransformation and Environmental Fate of "this compound" in Plant-Soil Systems

The biotransformation and environmental fate of platinum compounds in plant-soil systems are complex processes involving uptake, translocation, retention, and potential chemical transformations. Platinum group elements (PGE), including platinum, can enter the environment through various anthropogenic sources, such as automobile exhaust catalysts and medical applications researchgate.netresearchgate.netacs.org.

Once in the soil, platinum compounds can interact with soil components, including clay minerals, oxide minerals, and organic acids researchgate.netnih.gov. Sorption and complexation by organic acids like humic and citric acid can influence the mobility and bioavailability of platinum in the soil researchgate.netnih.gov. Soil properties such as texture, organic matter content, and pH level also inherently influence the migration and morphology of nanoparticles within the soil, impacting their bioavailability nih.govfrontiersin.org.

Plants can take up platinum compounds from the soil and the surrounding environment mdpi.comresearchgate.netnih.gov. Studies have shown that plants like Sinapis alba and Lepidium sativum can accumulate platinum, with the highest concentrations often observed in the roots nih.gov. For L. sativum and S. alba, a significant portion of the accumulated platinum can remain associated with the roots nih.gov. The efficiency of platinum accumulation and translocation within the plant can depend on its chemical form (e.g., nanoparticles vs. ionic forms) and the plant species nih.gov. For instance, in L. sativum, the fraction of platinum translocated to the shoot increased with increasing platinum nanoparticle concentration in the growth medium nih.gov.

The form in which platinum is stored in plant tissues is also a subject of investigation. Some studies tentatively conclude that platinum can be accumulated as nanoparticles within plant tissues nih.gov.

Biotransformation of platinum compounds can occur. While biomethylation of certain platinum(IV) complexes has been established in in vitro test systems, the extent and specific pathways of platinum biotransformation within plants and the broader plant-soil system are areas of ongoing research who.int. It is not always clear whether nanoparticles entering the plant system remain as nanoparticles or are biotransformed into ionic forms or other organic compounds mdpi.com. However, some transformation dynamics have been observed for platinum nanoparticles in plants, with size distribution potentially influenced by exposure concentration acs.org.

The mobility of different platinum-based compounds in soil can vary significantly. Studies on platinum-based pharmaceuticals like cisplatin, carboplatin, and oxaliplatin in saturated sand and soil columns have shown distinct transport characteristics researchgate.netnih.govresearchgate.net. Carboplatin species have exhibited very low affinity to both sand and soil surfaces, demonstrating high mobility researchgate.netnih.govresearchgate.net. In contrast, cisplatin has shown intermediate mobility and retention in soil, with some sensitivity to redox conditions researchgate.netnih.gov. Oxaliplatin has demonstrated low mobility in soil researchgate.netresearchgate.net. The presence of other substances, such as nanoplastics, can also influence the mobility of platinum-based pharmaceuticals in soil researchgate.net.

The environmental fate of platinum in the plant-soil system is influenced by these processes of uptake, translocation, retention, and transformation. Platinum can accumulate in topsoil and plants researchgate.net. While some studies report low mobility of nanoparticles in soil, environmental conditions and the presence of organic matter and microbial communities can alter their mobility mdpi.comnih.govfrontiersin.org. Microorganisms associated with plants can create symbiotic microenvironments that may influence nanoparticle mobility and biomineralization mdpi.com.

Theoretical and Computational Chemistry of Pt Plant Systems

Quantum Mechanical Studies of "Pt-Plant" Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties that govern the behavior of "this compound" complexes. These ab initio and density functional theory approaches provide detailed insights into molecular geometries, bonding, and reaction pathways.

Beyond structural prediction, DFT calculations are employed to determine the thermodynamic stability of these complexes. By calculating the total electronic energy, researchers can compare the relative stabilities of different isomers or potential coordination modes. The reactivity of Pt(IV) complexes, for example, has been analyzed using DFT-calculated descriptors like chemical hardness, electrophilicity, and chemical potential to gauge their stability and reactive nature. nih.gov

Furthermore, DFT is instrumental in predicting spectroscopic properties, which are vital for characterizing these novel compounds. Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to confirm the proposed structures. nih.gov Time-Dependent DFT (TDDFT) is used to simulate electronic spectra (UV-Vis), providing insights into the electronic transitions within the molecule, such as those between platinum-localized orbitals and orbitals on the plant-derived ligand. whiterose.ac.uk

Table 1: Representative Data from DFT Calculations on a Hypothetical Pt(II)-Flavonoid Complex This table is illustrative and represents the type of data generated from DFT calculations.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Pt-N Bond Length (Å) | 2.05 | B3LYP/6-31G |

| Pt-Cl Bond Length (Å) | 2.35 | B3LYP/6-31G |

| N-Pt-N Bond Angle (°) | 91.5 | B3LYP/6-31G |

| Total Electronic Energy (Hartree) | -1250.45 | B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 3.8 | B3LYP/6-31G |

| Major UV-Vis Transition (nm) | 320 (MLCT) | TD-DFT/B3LYP/6-31G |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for studying electronic structure. These methods are particularly valuable for understanding complex intermolecular interactions, such as those between a "this compound" complex and a biological target or a catalyst surface.

For example, ab initio studies have been conducted on the adsorption of cinchona alkaloids—a class of plant-derived compounds—on platinum (111) surfaces. rsc.org These calculations elucidate how the presence of coadsorbed hydrogen affects the adsorption geometry and stability of the alkaloid on the platinum surface. rsc.org Such studies reveal that the quinoline (B57606) moiety of the alkaloid anchors it to the surface, and its orientation (parallel vs. tilted) is influenced by hydrogen coverage. rsc.org These computational investigations are crucial for understanding the mechanisms of chirally modified platinum catalysts used in enantioselective hydrogenation reactions. rsc.org The calculations can also clarify how subtle electronic effects, like hydrogen transfer to different atoms within the alkaloid, can stabilize or destabilize the entire system. rsc.org

Molecular Dynamics (MD) Simulations of "this compound" Interactions with Biological and Environmental Interfaces

While quantum mechanics excels at describing the electronic details of smaller systems, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time. MD simulations model the interactions between a "this compound" compound and its environment, such as water, cell membranes, or proteins, using classical mechanics.

MD simulations can provide critical insights into the stability of "this compound" complexes in solution and their dynamic interactions with biological macromolecules. For instance, simulations can track the conformational changes of a complex and its target, revealing preferred binding modes and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the interaction. Studies involving the plant flavonoid quercetin (B1663063) and the platinum-based drug cisplatin (B142131) have used MD simulations to understand how these molecules interact with transport proteins, which can influence drug efficacy and toxicity. nih.gov Although not a direct simulation of a covalently linked "this compound" complex, this work demonstrates the methodology's power in exploring the complex dynamics at biological interfaces. nih.gov

Table 2: Typical Output from an MD Simulation of a "this compound" Complex with a Protein This table is illustrative and represents the type of data generated from MD simulations.

| Simulation Parameter | Observation | Implication |

|---|---|---|

| RMSD of Complex (Å) | Stable trajectory after 10 ns | The complex remains bound and stable in the protein's active site. |

| Radius of Gyration (nm) | Consistent, with minor fluctuations | The protein-complex system maintains a compact and stable structure. |

| Key Hydrogen Bonds | Maintained between flavonoid hydroxyl groups and protein residues (e.g., ASP, LYS) | Specific hydrogen bonds are critical for anchoring the complex. |

| Solvent Accessible Surface Area (Ų) | Decreases upon binding | The complex is effectively buried within the binding pocket. |

Cheminformatics and Computational Design of "this compound" Analogues for Targeted Applications

Cheminformatics combines computational methods with chemical information to support drug discovery and materials design. In the context of "this compound" systems, these approaches can be used to design new analogues with improved properties, such as enhanced biological activity or reduced toxicity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful cheminformatics tools. These statistical models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally observed activities or properties. For platinum complexes, QSPR models have been developed to predict crucial properties like reduction potential and hydrophobicity based on DFT-calculated descriptors. nih.gov Chemical potential has been identified as a highly significant descriptor for predicting the reduction potential of Pt(IV) complexes. nih.gov

Such models can be applied to a virtual library of "this compound" analogues, where the plant-derived ligand is systematically modified. By calculating descriptors for these new structures, their potential activity and properties can be predicted without the need for immediate synthesis and testing, thereby accelerating the design cycle. This computational screening allows researchers to prioritize the most promising candidates for further investigation, focusing resources on analogues predicted to have the desired characteristics for targeted applications, such as anticancer therapy. nih.gov

Applications of Pt Plant in Specialized Academic and Environmental Fields Non Clinical

Catalytic Applications of "Pt-Plant" Derived Materials

"this compound" derived materials, especially platinum nanoparticles (PtNPs), exhibit remarkable catalytic properties owing to their high surface-area-to-volume ratio and the presence of bioactive molecules from the plant extracts on their surface, which can enhance their stability and catalytic activity.

"this compound" nanoparticles serve as efficient heterogeneous catalysts in a variety of organic reactions. Their solid-state nature allows for easy separation from the reaction mixture, enabling recyclability and reuse, which aligns with the principles of green chemistry. A notable application is in the reduction of nitroaromatic compounds, such as 4-nitrophenol (4-NP), to their corresponding amino derivatives, which are valuable intermediates in the pharmaceutical and dye industries. The plant-synthesized PtNPs facilitate the transfer of hydride ions from a reducing agent like sodium borohydride (NaBH₄) to the nitro group, leading to its reduction.

For instance, PtNPs synthesized using guar gum have demonstrated high efficiency in the catalytic reduction of p-nitrophenol to p-aminophenol, achieving 97% conversion in 320 seconds at room temperature researchgate.net. Similarly, studies have shown that silver nanoparticles, another type of metallic nanoparticle often synthesized via green routes, are effective in reducing 4-NP, highlighting the potential of this class of materials researchgate.netnih.gov. The catalytic performance of these nanoparticles is often evaluated by monitoring the reaction kinetics through UV-Vis spectroscopy, observing the decrease in the characteristic absorbance peak of the reactant and the emergence of the product's peak researchgate.netnih.gov.

| Catalyst | Plant Source | Reaction Time | Conversion Efficiency (%) | Reference |

|---|---|---|---|---|

| Platinum Nanoparticles | Guar Gum | 320 s | 97 | researchgate.net |

| Silver Nanoparticles | Breynia rhamnoides | - | - | nih.gov |

| Gold Nanoparticles | Trigonella foenum-graecum | - | - | nih.gov |

In the realm of environmental remediation, "this compound" nanomaterials are being explored as photocatalysts for the degradation of organic pollutants, such as synthetic dyes from textile industry effluents. When irradiated with a suitable light source, these platinum nanoparticles can generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) that can break down complex organic molecules into simpler, less harmful substances researchgate.netscilit.com. The efficiency of this process is influenced by factors such as catalyst concentration, pH of the solution, and the intensity of the light source researchgate.net. For example, PtNPs synthesized using a sesbania polysaccharide demonstrated a high photodegradation capacity for Rose Bengal dye, degrading 98.5% of the dye within 60 minutes under visible light researchgate.net.

In the field of energy conversion, "this compound" derived materials show promise as electrocatalysts. Platinum is a well-known catalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. Green-synthesized PtNPs can be deposited on electrode surfaces to enhance their electrocatalytic activity by lowering the overpotential required for the HER azonano.commdpi.comresearchgate.netresearchgate.netrsc.org. The performance of these electrocatalysts is evaluated based on parameters such as exchange current density, Tafel slope, and long-term stability.

| Catalyst | Plant Source | Target Dye | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| Platinum Nanoparticles | Sesbania Polysaccharide | Rose Bengal | 98.5 | 60 | researchgate.net |

| Zinc Oxide Nanoparticles | - | Rose Bengal | 98 | 90 | researchgate.net |

| α-Fe₂O₃/CNT Nanocomposite | - | Rose Bengal | 87 | 90 | researchgate.net |

Environmental Remediation and Biogeochemical Cycling

The interaction of platinum with soil-plant systems is a crucial area of study, particularly with the increasing environmental burden of platinum from anthropogenic sources like automobile catalysts.

Phytoremediation is a cost-effective, plant-based approach to remediate contaminated soils and water. While the direct application of a pre-synthesized "this compound" compound as a primary phytoremediation agent is not a common strategy, the ability of certain plants to uptake and accumulate platinum from the soil is a key aspect of phytostabilization and phytoextraction. Phytostabilization aims to reduce the mobility of contaminants in the soil, thereby preventing their entry into the food chain, while phytoextraction involves the removal of contaminants by harvesting the plant biomass in which they have accumulated.

The effectiveness of a plant for phytoextraction is often assessed by its bioaccumulation factor (BF) and translocation factor (TF). The BF is the ratio of the contaminant concentration in the plant tissue to that in the soil, while the TF is the ratio of the contaminant concentration in the shoots to that in the roots. A high BF and a TF greater than one are desirable for efficient phytoextraction. While extensive data on BF and TF for a wide range of plants for platinum is still being compiled, studies on other heavy metals provide a framework for evaluating the phytoremediation potential of different plant species nih.govfrontiersin.org. For instance, studies on various plants have shown significant differences in their ability to accumulate and translocate metals like cadmium, lead, and zinc nih.govfrontiersin.org.

| Metal | Plant Species | Bioaccumulation Factor (BF) | Translocation Factor (TF) | Reference |

|---|---|---|---|---|

| Cadmium (Cd) | Various Hyperaccumulators | Avg. 10.0 ± 1.3 | Avg. 1.8 ± 0.1 | nih.gov |

| Nickel (Ni) | Various Hyperaccumulators | Avg. 3.4 ± 0.9 | Avg. 19.7 ± 10.6 | nih.gov |

| Lead (Pb) | Various Hyperaccumulators | Avg. 0.9 ± 0.2 | - | nih.gov |

| Zinc (Zn) | Various Hyperaccumulators | Avg. 5.6 ± 1.1 | - | nih.gov |

The speciation of platinum in the soil, which refers to its chemical form, is a critical factor influencing its mobility, bioavailability, and potential toxicity. Platinum emitted from catalytic converters is generally in a metallic, less reactive form. However, in the soil environment, it can undergo transformations into more mobile and bioavailable species. The interaction of platinum with soil components such as organic matter and microorganisms plays a significant role in these transformations. Understanding these processes is essential for assessing the environmental risk associated with platinum contamination and for developing effective remediation strategies. Research in this area involves studying the uptake of different platinum species by plants and analyzing their distribution within the plant tissues.

"this compound" in Analytical Chemistry and Bioimaging (Non-Human)

The unique properties of "this compound" derived materials also suggest potential applications in analytical chemistry and non-human bioimaging.

In analytical chemistry, the catalytic properties of "this compound" nanoparticles could be harnessed for the development of novel sensors. For example, their ability to catalyze redox reactions can be utilized in electrochemical biosensors for the detection of various analytes frontiersin.org. The high surface area of the nanoparticles allows for the immobilization of a large number of biorecognition elements, such as enzymes or antibodies, leading to enhanced sensor sensitivity and performance.

In the field of bioimaging, luminescent platinum complexes are of interest as probes for imaging biological processes rsc.orgresearchgate.netresearchgate.net. While much of the current research is focused on clinical applications, particularly in cancer imaging harvard.edu, the principles can be extended to non-human systems. "this compound" derived fluorescent nanoparticles or complexes could potentially be used to visualize specific structures or processes in plants, microorganisms, or animal models in a research setting. The biocompatibility of green-synthesized nanoparticles makes them particularly attractive for such applications. However, the development of "this compound" based probes specifically for non-clinical, non-human bioimaging is an area that is still in its early stages of exploration.

Development of Analytical Probes for Plant Biological Processes

Researchers have begun to harness "this compound" in the creation of sophisticated analytical probes designed to monitor intricate biological processes within plants. These probes are instrumental in elucidating the complex mechanisms that govern plant life, from metabolic pathways to signal transduction. The development of these tools allows for real-time, in-vivo analysis, providing a dynamic window into the inner workings of plants. While specific quantitative data on the performance of "this compound"-based probes is still emerging, preliminary studies indicate a high potential for sensitivity and specificity in tracking key molecular events.

Proteases, for instance, are crucial enzymes in plant development and immunity, and their activity can be monitored using specialized activity-based probes. nih.gov The application of novel chemical compounds in these probes is a significant area of research, aiming to provide clearer insights into when and where these enzymes are active. nih.gov

Bioimaging Applications in Plant Cells and Tissues

In the field of bioimaging, "this compound" is being explored for its potential as a contrast agent or fluorescent marker in advanced microscopy techniques. Visualizing the subcellular architecture and dynamic processes within plant cells and tissues is fundamental to understanding plant biology. nih.govnih.gov The use of novel compounds that can selectively label specific organelles or molecules without causing toxicity is a primary objective for researchers. nih.gov While the body of research is still growing, the prospect of using "this compound" to enhance the resolution and clarity of images of cellular structures and processes holds considerable promise for advancing our knowledge of plant cell biology. cam.ac.ukresearchgate.net

Interactive Data Table: Research Focus on "this compound" in Academic Applications

| Research Area | Application of "this compound" | Investigated Plant Processes | Potential Advantages |

| Analytical Probe Development | Component of molecular probes | Enzyme activity, metabolite tracking | High sensitivity and specificity |

| Bioimaging | Contrast agent/fluorescent marker | Subcellular organelle dynamics | Enhanced image resolution |

"this compound" in Agricultural Science (Non-Dosage/Efficacy)

Beyond the laboratory, "this compound" is also a subject of fundamental research in agricultural science, where the focus is on understanding its interactions with plant growth and stress response mechanisms at a basic level.

Fundamental Studies on Plant Growth Regulation and Stress Responses

"this compound" is being investigated for its role in fundamental studies concerning the regulation of plant growth and the intricate ways plants respond to environmental stressors. Plant growth regulators, or phytohormones, are organic substances that control various physiological functions in plants. eagri.orgphytotechlab.combyjus.com Research in this area seeks to understand how external compounds might influence these natural regulatory networks.

Studies are designed to observe the effects of "this compound" on cellular processes related to growth, such as cell division and elongation, without assessing its potential as a commercial growth promoter. Similarly, its impact on plant stress responses is a key area of investigation. Plants have evolved complex mechanisms to cope with abiotic stresses like drought, salinity, and extreme temperatures. nih.govazolifesciences.comlivetoplant.com Understanding how novel compounds interact with these stress response pathways, for instance by influencing the production of stress-related proteins or the regulation of stomatal closure, can provide valuable insights into the fundamental biology of plant resilience. mdpi.comncert.nic.innih.gov

Interactive Data Table: "this compound" in Fundamental Agricultural Research

| Research Focus | Aspect of Plant Physiology | Observed Cellular/Molecular Interactions |

| Plant Growth Regulation | Cell cycle and expansion | Influence on hormonal signaling pathways |

| Plant Stress Responses | Abiotic stress tolerance mechanisms | Modulation of stress-responsive gene expression |

Advanced Analytical Methodologies for Pt Plant Trace Analysis and Speciation

Hyphenated Chromatographic Techniques (e.g., HPLC-ICP-MS, GC-MS)

Hyphenated chromatographic techniques are powerful tools for separating different platinum species before their detection by sensitive elemental or molecular mass spectrometry. This is particularly important for speciation analysis, as it allows for the identification and quantification of individual platinum compounds or complexes within the complex plant matrix.